

Spectroscopic Profile of 2-Methoxy-2-methylpropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-2-methylpropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-methoxy-2-methylpropanenitrile** (C_5H_9NO), a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Due to the limited availability of experimentally derived spectra in public databases, this guide utilizes predicted data and analysis of structurally analogous compounds to provide a robust spectroscopic profile. The information herein is intended to support research, drug development, and quality control activities.

Molecular Structure and Spectroscopic Overview

2-Methoxy-2-methylpropanenitrile possesses a unique chemical structure featuring a nitrile group and a methoxy group attached to a tertiary carbon.[1] This arrangement dictates its characteristic spectroscopic features. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The anticipated spectroscopic data for **2-methoxy-2-methylpropanenitrile** are summarized in the tables below. These values are based on established chemical shift and fragmentation principles, as well as data from similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
-C(CH₃)2	~1.4 - 1.6	Singlet	6Н
-OCH₃	~3.2 - 3.4	Singlet	3H

Predicted based on the analysis of similar aliphatic compounds containing gem-dimethyl and methoxy groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ, ppm)
-C(CH ₃) ₂	~25 - 30
-C(CH ₃) ₂	~70 - 75
-CN	~120 - 125
-OCH₃	~50 - 55

Predicted based on characteristic chemical shifts for quaternary carbons, nitriles, and methoxy groups.[2]

Table 3: Predicted IR Spectroscopic Data

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C-H (alkane) stretch	2850 - 3000	Medium to Strong
C≡N (nitrile) stretch	2240 - 2260	Medium, Sharp
C-O (ether) stretch	1080 - 1150	Strong

Predicted based on typical infrared absorption frequencies for aliphatic nitriles and ethers.

Table 4: Predicted Mass Spectrometry Data



Adduct	m/z
[M+H] ⁺	100.0757
[M+Na] ⁺	122.0576
[M]+	99.0679

Data sourced from predicted values on PubChem.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of **2-methoxy-2-methylpropanenitrile**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 2-methoxy-2-methylpropanenitrile for ¹H
 NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Parameters (General):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.



o Temperature: 298 K (25 °C).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

• 1H NMR Acquisition:

• Pulse Program: Standard single-pulse experiment.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

• ¹³C NMR Acquisition:

• Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-220 ppm.

Relaxation Delay: 2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the spectrum using the solvent residual peak or TMS.
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in **2-methoxy-2-methylpropanenitrile**.

Methodology (Attenuated Total Reflectance - ATR):



- · Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
 - Place a small drop of liquid 2-methoxy-2-methylpropanenitrile directly onto the center of the ATR crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Number of Scans: 16-32.
 - Resolution: 4 cm⁻¹.
- Data Acquisition and Processing:
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-methoxy-2-methylpropanenitrile**.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.



- For direct insertion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane), apply it to the probe, and allow the solvent to evaporate.
- Instrument Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

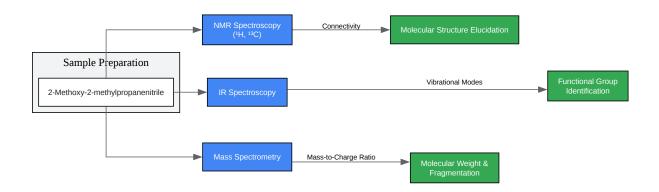
Scan Range: m/z 40-300.

- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Identify the molecular ion peak (M+).
 - Analyze the fragmentation pattern to identify characteristic fragment ions. The most intense peak in the spectrum is designated as the base peak with a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **2-methoxy-2-methylpropanenitrile**.





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Caption: Workflow of Spectroscopic Analysis.

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References

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